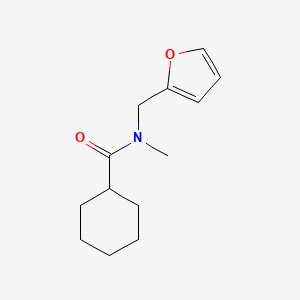
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MP-10 is a member of the pyridine-based ligands family and is known for its ability to bind to certain receptors in the body.
作用机制
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide involves its ability to bind to the nAChRs. When N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide binds to these receptors, it can either activate or inhibit their function, depending on the specific receptor subtype and the concentration of the compound. This binding can lead to changes in the levels of neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can improve cognitive function, reduce inflammation, and modulate the release of certain neurotransmitters. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to selectively bind to certain receptor subtypes, which can allow researchers to study the specific effects of these receptors on various physiological processes. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments. One of the primary limitations is its potential toxicity, particularly at high concentrations. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide may have off-target effects, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers may investigate the effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide on other receptor subtypes and their potential therapeutic applications.
Another area of interest is the development of new synthesis methods for N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, which may allow for the creation of more potent and selective compounds. Finally, researchers may investigate the potential use of N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in combination with other compounds, which may enhance its therapeutic effects while reducing potential side effects.
Conclusion:
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. Its ability to selectively bind to certain receptor subtypes, particularly the nAChRs, makes it a promising candidate for the treatment of various diseases. While there are limitations to using N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
合成方法
The synthesis method for N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide involves a series of chemical reactions that result in the formation of the compound. One of the most common methods used to synthesize N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide is through the reaction of 2-bromo-3-picoline with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts to achieve the desired product.
科学研究应用
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been studied for its potential applications in the field of medicine. One of the primary areas of research is its ability to bind to certain receptors in the body, particularly the nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including neurotransmission, muscle contraction, and inflammation. By binding to these receptors, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide may have potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-5-4-7-14-9-11)13(17)12-6-2-3-8-15-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNATOWIHMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)
